molecular formula C9H12O B13939181 Cyclonona-2,3-dien-1-one CAS No. 25064-64-6

Cyclonona-2,3-dien-1-one

Cat. No.: B13939181
CAS No.: 25064-64-6
M. Wt: 136.19 g/mol
InChI Key: SGGNODIUOIHZGH-UHFFFAOYSA-N
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Description

Cyclonona-2,3-dien-1-one is a hypothetical nine-membered cyclic α,β-unsaturated ketone characterized by a conjugated dienone system (C=O adjacent to a cumulene moiety). These compounds are pivotal in organic synthesis due to their ability to undergo cycloadditions, nucleophilic additions, and transition-metal-catalyzed transformations .

Properties

CAS No.

25064-64-6

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c10-9-7-5-3-1-2-4-6-8-9/h3,7H,1-2,4,6,8H2

InChI Key

SGGNODIUOIHZGH-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C=CC(=O)CC1

Origin of Product

United States

Preparation Methods

Elimination and Dehydrohalogenation Strategies

One classical approach to synthesizing this compound involves elimination reactions from suitably functionalized cyclononyl precursors. These methods typically use strong bases or heat to induce elimination of halides or other leaving groups to form the conjugated allene system.

  • Example: Starting from halogenated cyclononyl ketones, treatment with strong bases such as potassium tert-butoxide or sodium hydride can induce elimination to yield the this compound.
  • Challenges: Competing formation of isomeric allenic or dienic by-products is common due to the high reactivity of intermediates.

Photochemical and Carbene-Mediated Ring Expansion

Photochemical methods have been employed to generate reactive intermediates such as carbenes or diazo compounds that undergo ring expansion or rearrangement to form the this compound framework.

Transition Metal-Catalyzed Cyclization

Recent advances have utilized transition metal catalysis, particularly palladium-catalyzed cyclizations, to construct medium-sized rings with allene functionality.

  • Pd-catalyzed [7 + 2] Cyclization: A modular asymmetric synthesis approach has been developed using palladium catalysts to cyclize dipolar precursors into planar-chiral trans-cyclononenes bearing allene moieties. This method achieves high yields (up to 85%) and excellent stereoselectivity (>99% enantiomeric excess).
  • Mechanism: The key step involves formation and maintenance of a trans-2H π-allyl palladium intermediate that undergoes cyclization with unusual linear selectivity, favoring the formation of the allene-containing nine-membered ring.

Gold-Catalyzed Alkyne-Alkyne Coupling and Cycloisomerization

Gold catalysis has been reported for the cycloisomerization of 1,9-diynes to form cycloalkynes and related allenic compounds.

  • Method: Cycloisomerization of 1,9-diynes under gold catalysis at reflux conditions can afford cyclononyne intermediates, which can tautomerize or rearrange to this compound derivatives.
  • Advantages: Mild conditions and high selectivity, though the method requires careful control to avoid side reactions.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield/Selectivity Advantages Limitations References
Base-induced elimination from halides Strong bases (KOtBu, NaH), halogenated precursors Moderate; side products possible Simple reagents; straightforward Competing isomers; harsh conditions
Photochemical carbene ring expansion Diazoketones, UV irradiation Moderate to good Access to strained rings Requires photochemical setup; sensitive intermediates
Pd-catalyzed asymmetric [7 + 2] cyclization Pd catalyst, dipolar precursors Up to 85% yield, >99% ee High stereoselectivity; modular Catalyst cost; precursor synthesis
Gold-catalyzed alkyne-alkyne coupling Gold catalyst, 1,9-diynes Good selectivity Mild conditions; selective Catalyst loading; substrate scope

Research Discoveries and Insights

  • The angle strain in this compound significantly influences its synthesis and stability. The allene moiety deviates from ideal linear geometry, which affects reaction pathways and product distributions.
  • The Pd-catalyzed asymmetric cyclization represents a breakthrough in accessing planar-chiral cyclononenes with allene functionality, enabling high enantiomeric purity and potential applications in bioorthogonal chemistry.
  • Gold catalysis offers a versatile route to cyclononyne intermediates that can be further transformed into this compound, highlighting the utility of transition metal catalysis in medium ring allene synthesis.
  • Photochemical methods, though classical, remain relevant for generating reactive intermediates that enable ring expansion and rearrangements leading to the target compound.

Chemical Reactions Analysis

Types of Reactions

Cyclonona-2,3-dien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclonona-2,3-dien-1-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of cyclonona-2,3-dien-1-one involves its ability to participate in cycloaddition reactions, forming stable cycloadducts. The molecular targets and pathways involved in these reactions include the interaction with dienophiles and the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

The following analysis focuses on structurally related compounds, including buta-2,3-dien-1-one derivatives and cyclic ketones, to infer properties and behaviors of Cyclonona-2,3-dien-1-one.

Key Observations :

  • Catalyst Impact: Gold catalysis (AuCl) enables regioselective synthesis of alkynyl furans and allenoates with moderate to high yields (34–67%) . In contrast, FeCl₃ catalysis promotes bicyclic product formation (e.g., 90% yield for a naphthalenol derivative in ).
  • Solvent Effects : The use of THF in Grignard reactions () resulted in a lower yield (12%) compared to CH₂Cl₂-based methods, highlighting solvent-dependent efficiency.

Reactivity and Functionalization

Cycloadditions and Nucleophilic Additions
  • Au-Catalyzed Reactions : 2-Methyl-1,4-diphenylbuta-2,3-dien-1-one reacts with methyl vinyl ketone to form 2-alkynyl 1,5-diketones in 73% yield, demonstrating the role of electron-withdrawing groups in stabilizing transition states .
  • FeCl₃-Mediated Cyclizations: 1-(2-(Phenylethynyl)phenyl)buta-2,3-dien-1-one undergoes FeCl₃-catalyzed annulation with N-methylindole to yield bicyclic structures, emphasizing the versatility of allenoates in constructing fused rings .
Substituent Effects
  • Phenyl vs. Alkyl Groups : Phenyl-substituted derivatives (e.g., 1-phenylbuta-2,3-dien-1-one) exhibit lower yields (18%) in imine coupling reactions compared to cyclohexyl analogs, likely due to steric hindrance .
  • Methyl Groups : Methyl substituents enhance stability, as seen in 2-methyl-1-phenylbuta-2,3-dien-1-one, which remains stable under Au catalysis .

Physical and Spectroscopic Properties

  • NMR Data : 1-Cyclohexylbuta-2,3-dien-1-one shows distinct ¹H NMR signals at δ 5.74 (t, J=6.50 Hz) and 5.22 (d, J=6.52 Hz) for the allene protons, with cyclohexyl protons appearing at δ 1.22–1.80 .
  • Melting Points : Bicyclic products derived from buta-2,3-dien-1-one (e.g., 1-(1-methylindol-3-yl)-1-phenyl-1,2-dihydronaphthalen-4-ol) exhibit high melting points (179–181°C), indicating crystalline stability .

Biological Activity

Cyclonona-2,3-dien-1-one is a compound of interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.

Synthesis of this compound

This compound can be synthesized through various methods, including cyclization reactions involving appropriate precursors. The synthesis often involves the use of catalysts or specific reaction conditions to achieve the desired compound with high purity and yield. For instance, studies have reported the use of palladium-catalyzed reactions to form cyclonona derivatives effectively .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research has shown that it possesses activity against various pathogenic bacteria and fungi. For example, one study reported that derivatives of cyclonona compounds demonstrated significant inhibition against Gram-positive bacteria such as Micrococcus luteus and certain Gram-negative strains .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3gPseudomonas aeruginosa0.21 µM
3gEscherichia coli0.21 µM
3gCandida albicans0.83 µM

The compound's mechanism appears to involve interactions with the DNA gyrase enzyme, which is crucial for bacterial DNA replication. Computational docking studies suggest that cyclonona derivatives form multiple hydrogen bonds with key amino acid residues in the active site of DNA gyrase, which enhances their antibacterial efficacy .

Anticancer Activity

In addition to antimicrobial effects, this compound has been evaluated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through oxidative stress mechanisms and by modulating signaling pathways associated with cell survival and proliferation .

Case Study: Anticancer Effects

A study focused on the effects of cyclonona derivatives on breast cancer cell lines demonstrated significant cytotoxicity. The compound was found to inhibit cell growth in a dose-dependent manner while inducing apoptosis through caspase activation pathways .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory activities. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The compound interacts with bacterial DNA gyrase, inhibiting its function and leading to bacterial cell death.
  • Anticancer Mechanism : Induction of oxidative stress and modulation of apoptotic pathways contribute to its anticancer effects.
  • Anti-inflammatory Mechanism : Inhibition of cytokine production reduces inflammation.

Q & A

Q. What are the primary challenges in synthesizing Cyclonona-2,3-dien-1-one, and how can experimental protocols address them?

Methodological Answer: Synthesis of strained cyclic allenones like this compound requires precise control of reaction conditions (temperature, solvent polarity, and catalyst selection). Use stepwise protocols (e.g., [2+2] cycloaddition or ring-expansion reactions) with in-situ spectroscopic monitoring (IR, NMR) to track intermediate formation. Ensure reproducibility by documenting catalyst loadings, purification methods, and yield optimization trials in the experimental section .

Q. How can researchers validate the structural identity of this compound using spectroscopic data?

Methodological Answer: Combine X-ray crystallography (for definitive bond-length and angle confirmation) with complementary techniques:

  • NMR : Analyze 13C^{13}\text{C} and 1H^{1}\text{H} chemical shifts to confirm conjugation and ring strain.
  • IR : Identify characteristic C=O and allene (C=C=C) stretching frequencies.
  • Computational modeling : Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G* basis sets) to resolve ambiguities .

Q. What statistical methods are appropriate for analyzing reaction yield variability in this compound synthesis?

Methodological Answer: Apply ANOVA to compare yields across experimental conditions (e.g., solvent, catalyst). Use Tukey’s HSD post-hoc tests to identify significant differences. Report confidence intervals (95%) and effect sizes to contextualize practical relevance. For small sample sizes (<30 replicates), non-parametric tests (e.g., Kruskal-Wallis) are preferable .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental observations in this compound’s electronic properties be resolved?

Methodological Answer: Discrepancies often arise from basis set limitations or solvent effects in DFT models. Address this by:

  • Benchmarking : Test multiple functionals (e.g., M06-2X vs. ωB97X-D) with implicit solvent models (e.g., PCM).
  • Experimental calibration : Use UV-Vis spectroscopy to measure absorption maxima and compare with TD-DFT results.
  • Sensitivity analysis : Vary dihedral angles and substituent positions to assess conformational impacts .

Q. What strategies mitigate degradation of this compound under varying environmental conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal stability : Use TGA/DSC to identify decomposition thresholds.
  • Photostability : Expose samples to controlled UV light (e.g., 365 nm) and monitor via HPLC.
  • Humidity resistance : Store samples in desiccators with varying RH levels and track mass loss. Apply Arrhenius modeling to extrapolate shelf-life under standard conditions .

Q. How can researchers design a robust study to investigate this compound’s reactivity in [4+3] cycloadditions?

Methodological Answer:

  • Variable selection : Test dienophiles with differing electronic profiles (electron-rich vs. electron-deficient).
  • Kinetic analysis : Use stopped-flow NMR to measure reaction rates at multiple temperatures.
  • Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis, and validate enantiomeric excess via chiral HPLC .

Methodological and Analytical Considerations

Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Safety : Conduct a COSHH assessment for toxicity (e.g., sensitization potential) and flammability.
  • Ethics : For studies involving biological testing, obtain institutional approval (IACUC or IRB) and adhere to ARRIVE guidelines for animal welfare .

Q. How should researchers address conflicting data in this compound’s thermodynamic stability reports?

Methodological Answer: Perform meta-analysis of published data to identify outliers. Replicate disputed experiments under standardized conditions (e.g., inert atmosphere, calibrated equipment). Use Bland-Altman plots to assess agreement between studies .

Data Presentation and Reproducibility

Q. What standards ensure reproducibility in reporting this compound’s spectroscopic data?

Methodological Answer: Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Primary data : Include raw NMR/FID files, crystallographic CIFs, and chromatograms in supplementary materials.
  • Metadata : Document solvent purity, instrument calibration dates, and software versions (e.g., Gaussian 16 vs. Gaussian 09) .

Q. How can mixed-methods approaches enhance understanding of this compound’s reaction mechanisms?

Methodological Answer: Combine kinetic isotope effects (KIE) with computational transition-state analysis (IRC calculations) to map reaction pathways. Cross-validate findings using in-situ Raman spectroscopy for real-time bond evolution tracking .

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